molecular formula C9H16ClNS B10821368 Ethiopropamine (hydrochloride)

Ethiopropamine (hydrochloride)

Cat. No.: B10821368
M. Wt: 205.75 g/mol
InChI Key: ZXVDNTLNZKFNMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethiopropamine (hydrochloride) involves the reaction of thiophene-2-carboxaldehyde with ethylamine under reductive amination conditions. The resulting product is then subjected to hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for Ethiopropamine (hydrochloride) are not well-documented in the literature. the general approach would involve large-scale reductive amination followed by purification and conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Ethiopropamine (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethiopropamine (hydrochloride) has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H16ClNS

Molecular Weight

205.75 g/mol

IUPAC Name

N-ethyl-1-thiophen-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H

InChI Key

ZXVDNTLNZKFNMG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=CS1.Cl

Origin of Product

United States

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